molecular formula C7H4BrFN2O B11757423 5-Bromo-7-fluoro-1H-indazol-3(2H)-one CAS No. 1227267-23-3

5-Bromo-7-fluoro-1H-indazol-3(2H)-one

Cat. No.: B11757423
CAS No.: 1227267-23-3
M. Wt: 231.02 g/mol
InChI Key: KLXQOTDZQNEPDT-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1H-indazol-3(2H)-one: is a heterocyclic compound that belongs to the indazole family It is characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1H-indazol-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline.

    Cyclization: The key step involves the cyclization of the starting material to form the indazole ring. This is usually achieved through a condensation reaction with a suitable reagent like formic acid or its derivatives.

    Oxidation: The final step involves the oxidation of the intermediate compound to form this compound. Common oxidizing agents used in this step include hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1H-indazol-3(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Further oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of more complex indazole-based compounds.

Scientific Research Applications

5-Bromo-7-fluoro-1H-indazol-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-fluoro-1H-indazole
  • 5-Bromo-7-iodo-1H-indazole
  • 5-Bromo-7-chloro-1H-indazole

Uniqueness

5-Bromo-7-fluoro-1H-indazol-3(2H)-one is unique due to the presence of both bromine and fluorine atoms on the indazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

5-Bromo-7-fluoro-1H-indazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique indazole scaffold with bromine and fluorine substitutions that enhance its reactivity and biological activity. The presence of these halogens contributes to its ability to interact with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its effectiveness as a fibroblast growth factor receptor 1 (FGFR1) inhibitor, with an IC50 value of 15.0 nM, indicating strong enzymatic inhibition and modest anti-proliferative effects (IC50 = 642.1 nM) in cancer cell lines .

Table 1: Anticancer Activity Data

CompoundTargetIC50 (nM)Reference
This compoundFGFR115.0
Compound XFGFR12.9
Compound YERK1/220

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the agar diffusion method, revealing a dose-dependent increase in antibacterial efficacy .

Table 2: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)MIC (mg/mL)Reference
Staphylococcus aureus151.0
Escherichia coli121.5

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, the compound's interaction with FGFR1 leads to inhibition of downstream signaling pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Studies on SAR have revealed that the positioning of bromine and fluorine atoms significantly influences the compound's biological effects. Variations in these substituents can alter binding affinity and specificity towards different molecular targets .

Case Study 1: Anticancer Efficacy in Xenograft Models

A recent study investigated the efficacy of this compound in xenograft models of cancer. The compound was administered at varying doses, demonstrating significant tumor growth inhibition compared to control groups. The results suggested a potential for development into a therapeutic agent for specific cancer types .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The findings indicated that modifications to the indazole structure could enhance antibacterial activity, suggesting avenues for further drug development targeting resistant infections .

Properties

CAS No.

1227267-23-3

Molecular Formula

C7H4BrFN2O

Molecular Weight

231.02 g/mol

IUPAC Name

5-bromo-7-fluoro-1,2-dihydroindazol-3-one

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12)

InChI Key

KLXQOTDZQNEPDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NN2)F)Br

Origin of Product

United States

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